2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol
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Overview
Description
2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol is a chemical compound with the molecular formula C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol . This compound is characterized by the presence of an oxane ring, an aminomethyl group, and a butanol moiety. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
It is primarily synthesized in research laboratories for experimental purposes .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[3-(Aminomethyl)oxan-3-yl]butan-2-ol is unique due to its specific structure, which combines an oxane ring with an aminomethyl group and a butanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-[3-(aminomethyl)oxan-3-yl]butan-2-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-9(2,12)10(7-11)5-4-6-13-8-10/h12H,3-8,11H2,1-2H3 |
InChI Key |
RRNMGRBTMSIQLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1(CCCOC1)CN)O |
Origin of Product |
United States |
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